molecular formula C9H11ClN2O B1273859 4-(3-Chloropyridin-2-yl)morpholine CAS No. 54231-36-6

4-(3-Chloropyridin-2-yl)morpholine

Cat. No.: B1273859
CAS No.: 54231-36-6
M. Wt: 198.65 g/mol
InChI Key: KCKQIVLNKGDTGJ-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H11ClN2O This compound is characterized by a morpholine ring attached to a chloropyridine moiety, which imparts unique chemical and physical properties

Scientific Research Applications

4-(3-Chloropyridin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-2-yl)morpholine typically involves the reaction of 3-chloropyridine with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces a leaving group on the chloropyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
  • 3-Bromo-4-chloropyridine
  • 2-Bromo-4-chloropyridine
  • 5-Bromo-2-chloropyridine
  • 2-Bromo-3-chloropyridine

Uniqueness

4-(3-Chloropyridin-2-yl)morpholine is unique due to the presence of both the morpholine ring and the chloropyridine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility and reactivity set it apart from other similar compounds .

Properties

IUPAC Name

4-(3-chloropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKQIVLNKGDTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384665
Record name 4-(3-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-36-6
Record name 4-(3-chloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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